Sattabacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sattabacin is a natural product found in Thermosporothrix hazakensis and Bacillus with data available.

Applications De Recherche Scientifique

Inhibition of Varicella-Zoster Virus

Sattabacin has shown significant antiviral activity against varicella-zoster virus (VZV), which causes chickenpox and shingles. Research indicates that (+)-sattabacin inhibits VZV replication at concentrations comparable to other antiviral drugs, such as acyclovir. The median inhibitory concentration (IC50) for this compound against VZV was found to be 58 µM, while the cytotoxic concentrations (CC50) were reported at 765 µM, indicating a favorable therapeutic index .

Table 1: Antiviral Activity of this compound Against VZV

| Compound | IC50 (µM) | CC50 (µM) | Antiviral Coefficient (CC50/IC50) |

|---|---|---|---|

| This compound | 58 | 765 | 13.2 |

Activity Against Herpes Simplex Virus

This compound also exhibits antiviral activity against herpes simplex viruses types 1 and 2. The compound was isolated through bioactivity-guided fractionation from Bacillus sp., and it demonstrated selective inhibition of protein synthesis in infected cells . The ID50 values for this compound were reported at approximately 3 µg/mL, indicating its potency compared to other known antiviral agents .

Anti-Melanogenic Effects

Recent studies have highlighted the potential of this compound in dermatological applications, particularly in inhibiting melanin synthesis. The compound (-)-4-hydroxythis compound was shown to reduce melanin content in B16F10 melanoma cells and a human skin model. This effect was achieved through down-regulation of melanogenic genes without affecting their enzymatic activities .

Table 2: Effects of (-)-4-Hydroxythis compound on Melanin Synthesis

| Treatment | Melanin Content Reduction (%) |

|---|---|

| Control | 100% |

| (-)-4-Hydroxythis compound | Significant dose-dependent reduction |

Case Study 1: this compound in Viral Infections

A study conducted on human fibroblast cells demonstrated that this compound effectively inhibited VZV replication. The mechanism of action was investigated through gene expression analysis, revealing alterations in cellular pathways associated with viral replication . This study underscores the potential of this compound as a therapeutic agent for VZV-related conditions.

Case Study 2: Dermatological Application

In a clinical setting, the application of (-)-4-hydroxythis compound on pigmented human skin models led to significant whitening effects, suggesting its utility in cosmetic formulations aimed at reducing hyperpigmentation . This finding opens avenues for further research into its use in skin care products.

Propriétés

Formule moléculaire |

C13H18O2 |

|---|---|

Poids moléculaire |

206.28 g/mol |

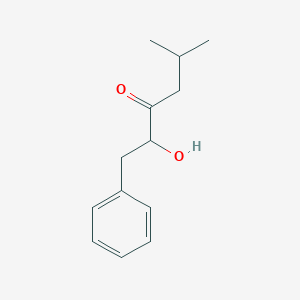

Nom IUPAC |

2-hydroxy-5-methyl-1-phenylhexan-3-one |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(14)13(15)9-11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3 |

Clé InChI |

XPMYTBIJWHMOIJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)C(CC1=CC=CC=C1)O |

Synonymes |

2-hydroxy-5-methyl-1-phenyl-3-hexanone sattabacin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.